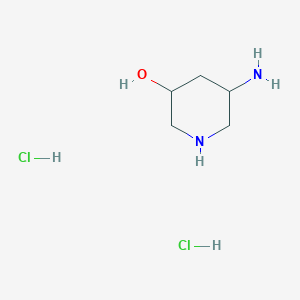

5-Aminopiperidin-3-ol;dihydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry and Advanced Synthesis

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in organic chemistry. innospk.com Its prevalence stems from its presence in a vast array of natural products, particularly alkaloids, and its central role in the pharmaceutical industry. innospk.comchemimpex.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and analgesic effects. innospk.comresearchgate.net

In advanced synthesis, the piperidine framework serves as a versatile building block. researchgate.net Its non-planar, chair-like conformation allows for the precise stereochemical control of substituents, which is crucial for designing molecules with specific biological targets. The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant goal in modern organic chemistry. innospk.com The introduction of chiral piperidine scaffolds into small molecules can confer several advantageous properties, such as:

Modulating physicochemical properties like solubility and lipophilicity. nih.govnih.gov

Enhancing biological activity and selectivity for a specific target. nih.govnih.gov

Improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). nih.govnih.gov

Reducing potential toxicity. nih.govnih.gov

The adaptability of the piperidine ring makes it a cornerstone for constructing complex molecular architectures in drug discovery and materials science. chemimpex.com

Role of Amino Alcohol Piperidines as Versatile Chemical Building Blocks

Amino alcohols are a class of organic compounds containing both an amine and a hydroxyl functional group. When these functionalities are incorporated into a piperidine ring, they create amino alcohol piperidines, which are highly valuable and versatile chemical intermediates. smolecule.com The vicinal (1,2) amino alcohol motif, in particular, is a common feature in numerous natural products and pharmaceuticals. smolecule.com

These building blocks are prized for several key reasons:

Dual Functionality: The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations, enabling the construction of diverse molecular libraries.

Chirality: Amino alcohol piperidines can be synthesized as single enantiomers, providing chiral scaffolds essential for creating stereospecific drugs. innospk.com Chiral aminoalcohol-derived structures have proven to be versatile starting points for the enantioselective synthesis of a variety of complex molecules. innospk.com

Bioactivity: The amino alcohol functionality can participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors, making it a key pharmacophore in many drug candidates. acs.org

The synthesis of these building blocks is an active area of research, with methods often involving the ring-opening of epoxides or aziridines to install the required functional groups with high stereocontrol. smolecule.com

Overview of Current Research Trajectories for 5-Aminopiperidin-3-ol (B13602404);dihydrochloride (B599025)

While extensive published research specifically detailing the applications of 5-Aminopiperidin-3-ol;dihydrochloride is not widespread, its structure as a substituted 3-hydroxy-5-aminopiperidine points toward several logical and compelling research trajectories. Its utility can be inferred from the well-established roles of its constituent chemical motifs in medicinal chemistry.

Potential as a Key Intermediate for Enzyme Inhibitors: The aminopiperidine scaffold is a cornerstone in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral medications for type 2 diabetes. smolecule.comnih.govemanresearch.org Drugs like Alogliptin and Linagliptin utilize a chiral (R)-3-aminopiperidine core to interact with the active site of the DPP-4 enzyme. lookchem.comgoogle.compatsnap.com Given this precedent, this compound, with its amino group and additional hydroxyl functionality, represents a valuable building block for synthesizing novel DPP-4 inhibitors or inhibitors of other proteases where similar interactions are crucial. The hydroxyl group could serve as an additional point of interaction within an enzyme's active site, potentially increasing potency or altering selectivity. nih.govoatext.com

Exploration in Scaffolds for Kinase Inhibitors: Hydroxypiperidine rings are also being investigated as core components of other enzyme inhibitors, such as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. acs.org Research has shown that transitioning from cyclohexane (B81311) to hydroxypiperidine scaffolds can improve potency. Modeling studies suggest that repositioning a hydroxyl group to the 3-position of the piperidine ring could enhance binding interactions with the target enzyme. acs.org The 5-amino-3-hydroxy substitution pattern of the title compound provides a unique scaffold for exploring such structure-activity relationships in the design of new kinase inhibitors for oncology.

Use in CNS-Targeting Agents: Piperidine derivatives are frequently employed in the development of drugs targeting the central nervous system (CNS). chemimpex.com The ability of the piperidine ring to carry substituents in defined spatial orientations makes it ideal for interacting with complex receptor sites in the brain. The functional groups on this compound could be modified to create ligands for various CNS receptors, continuing a long history of piperidine use in this therapeutic area.

The following table summarizes the key structural features of this compound and their relevance to established research areas.

| Feature | Position | Chemical Group | Established Research Relevance | Potential Application for 5-Aminopiperidin-3-ol |

| Core Scaffold | - | Piperidine | Ubiquitous in pharmaceuticals; provides 3D structure. innospk.comchemimpex.com | Base scaffold for novel drug candidates. |

| Functional Group | 3 | Hydroxyl (-OH) | Key interaction group for enzyme binding (e.g., kinases). acs.org | Improving potency/selectivity of enzyme inhibitors. |

| Functional Group | 5 | Amino (-NH2) | Core pharmacophore for DPP-4 inhibitors. smolecule.comlookchem.com | Synthesis of novel antidiabetic agents. |

The research trajectory for this compound is thus projected to involve its synthetic application as a versatile, chiral building block for creating new classes of enzyme inhibitors and other bioactive molecules.

De Novo Synthesis Strategies for the Piperidine Ring System

De novo synthesis provides versatile pathways to the piperidine core, allowing for the introduction of desired stereochemistry and substitution patterns from acyclic or aromatic precursors. These methods can be broadly categorized into reduction/hydrogenation approaches and cyclization reactions.

One of the most direct methods for synthesizing piperidines is the reduction of corresponding pyridine (B92270) derivatives. This approach is atom-economical and leverages the wide availability of substituted pyridines.

Catalytic hydrogenation is a widely employed industrial method for the production of piperidines from pyridines. The reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. A key precursor for 5-Aminopiperidin-3-ol is 3-hydroxypiperidine, which can be synthesized via the catalytic hydrogenation of 3-pyridone.

Commonly used catalysts for this transformation include precious metals such as palladium, rhodium, and ruthenium, often supported on materials like carbon, alumina, or silica (B1680970) to enhance activity and stability. google.com For instance, the hydrogenation of 3-pyridone to 3-hydroxypiperidine can be effectively achieved using a ruthenium on silica (Ru/SiO₂) catalyst, sometimes in conjunction with a co-catalyst like alundum (Al₂O₃) to improve performance. google.com While rhodium and palladium catalysts are also effective, ruthenium-based systems can offer a balance of high catalytic activity and lower cost, making them suitable for larger-scale production. google.com The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high yields and selectivity.

Table 1: Catalysts and Conditions for Hydrogenation of 3-Pyridone

| Catalyst | Co-catalyst | Support | Pressure (MPa) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Ruthenium | Alundum (Al₂O₃) | SiO₂ | 6-8 | 80-90 | google.com |

| Rhodium | - | Carbon | N/A | N/A | google.com |

| Palladium | - | Carbon | N/A | N/A | google.com |

Achieving enantioselectivity in piperidine synthesis is critical for pharmaceutical applications. The asymmetric reduction of pyridinium salts represents an efficient strategy for producing chiral piperidines. This method involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst.

Iridium-based catalysts, in combination with chiral ligands, have proven highly effective for this transformation. For example, an iridium catalyst paired with the chiral ligand MeO-BoQPhos has been used for the enantioselective hydrogenation of 2-alkyl-pyridinium salts, achieving high levels of enantioselectivity (up to 93:7 er). acs.orgnih.gov This method is tolerant of various functional groups on the alkyl substituent, including those with acetal and ketal functionalities. acs.orgnih.gov

Rhodium-catalyzed transfer hydrogenation offers another powerful approach. Using a chiral primary amine, such as (R)- or (S)-phenylethylamine (PEA), in the presence of a rhodium catalyst like [Cp*RhCl₂]₂, allows for an asymmetric reductive transamination process. researchgate.net This method has been successfully applied to a range of 2-substituted pyridinium salts, yielding highly valuable chiral piperidines. researchgate.net The mechanism involves a transamination with the pyridinium nitrogen, which induces chirality on the ring. researchgate.net

Table 2: Asymmetric Reduction of Substituted Pyridinium Salts

| Catalyst System | Ligand/Chiral Amine | Substrate Type | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ | MeO-BoQPhos | 2-Alkyl-pyridinium salts | Up to 93:7 | acs.orgnih.gov |

| [Cp*RhCl₂]₂ | (R)- or (S)-PEA | 2-Substituted pyridiniums | N/A | researchgate.net |

| Rh(NBD)₂(BF₄) | Walphos 003 | Tetrasubstituted Fluoroalkene | >99% ee | researchgate.net |

An alternative to modifying aromatic precursors is the construction of the piperidine ring from acyclic starting materials through intramolecular cyclization. This strategy offers great flexibility in controlling the substitution and stereochemistry of the final product.

The intramolecular aza-Michael reaction is a powerful and straightforward method for forming N-heterocycles. nih.gov This reaction involves the addition of an amine nucleophile to an electron-deficient alkene within the same molecule, leading to cyclization. rsc.orggeorgiasouthern.edu The use of organocatalysis has enabled highly enantioselective versions of this reaction.

For example, a combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.govnih.gov This desymmetrization process is effective for creating chiral piperidines from achiral precursors. nih.gov Biocatalytic approaches, utilizing enzymes like ω-transaminases (ω-TA), have also been developed. An ω-TA can mediate an aza-Michael reaction to prepare 2,6-disubstituted piperidines from pro-chiral ketoenones with high enantioselectivity. acs.org

Table 3: Catalytic Systems for Intramolecular Aza-Michael Reactions

| Catalyst System | Co-catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Quinoline Organocatalyst | Trifluoroacetic Acid | 2,5- and 2,6-Disubstituted Piperidines | Enantioselective | nih.gov |

| 9-amino-9-deoxy-epi-hydroquinine | Trifluoroacetic Acid | 2,5- and 2,6-Disubstituted Piperidines | Desymmetrization | nih.gov |

| ω-Transaminase (ω-TA) | Isopropylamine (amine donor) | 2,6-Disubstituted Piperidines | Biocatalytic, Enantioselective | acs.org |

The direct functionalization of C-H bonds and the amination of unactivated alkenes represent a modern and atom-economical approach to heterocycle synthesis. nih.gov Oxidative amination involves the simultaneous formation of a C-N bond and the introduction of another functional group or a double bond equivalent, driven by an external oxidant.

Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, using an iodine(III) oxidizing agent. nih.gov This method allows for the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts, paired with novel pyridine-oxazoline ligands, have also been developed for the enantioselective intramolecular amination of alkenes. nih.gov A significant challenge in this area is controlling the regioselectivity, as the formation of five-membered pyrrolidine rings via 5-exo cyclization is often kinetically favored over the 6-endo or 6-exo cyclization required for piperidines. acs.org However, strategies utilizing visible-light-initiated, iodine-catalyzed Csp³–H amination have shown promise for selectively forming piperidines through a kinetically disfavored 1,6-hydrogen atom transfer. acs.org

Table 4: Catalytic Systems for Oxidative Amination of Alkenes

| Catalyst System | Oxidant/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Gold(I) Complex | Iodine(III) agent | Substituted Piperidines | Difunctionalization of alkene | nih.gov |

| Palladium Catalyst | Pyridine-oxazoline ligand | Chiral Piperidines | Enantioselective amination | nih.gov |

| Molecular Iodine (I₂) | Visible light | Piperidines | Csp³–H amination via 1,6-H abstraction | acs.org |

An exploration of the chemical methodologies utilized in the synthesis of this compound and its associated derivatives reveals a diverse array of modern synthetic strategies. These approaches range from radical-mediated cyclizations to stereoselective methods leveraging the chiral pool. This article details specific synthetic pathways, focusing on the formation and functionalization of the core piperidine structure.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminopiperidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-4-1-5(8)3-7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGROFFQGJRINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Aminopiperidin 3 Ol;dihydrochloride

Reactivity of the Piperidine (B6355638) Ring and Associated Functional Groups

The chemical behavior of 5-Aminopiperidin-3-ol (B13602404) is characterized by the reactivity of its piperidine ring nitrogen, the primary amino substituent, and the secondary hydroxyl group. These functional groups can undergo a variety of reactions, making the molecule a versatile building block in organic synthesis.

The piperidine ring contains a secondary amine, while an exocyclic primary amino group is also present. Both nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles. However, in the dihydrochloride (B599025) salt form, these amino groups are protonated, which deactivates their nucleophilicity. Treatment with a base is necessary to liberate the free amines for reaction.

The secondary amine in the piperidine ring and the primary amino group can undergo various electrophilic substitution reactions, including alkylation and acylation. The relative reactivity of the two nitrogen atoms can often be controlled by the choice of reactants and reaction conditions. Generally, the exocyclic primary amine is more sterically accessible and may react preferentially under certain conditions.

Conversely, the nitrogen atoms can also participate in reactions where they act as leaving groups or are involved in rearrangements, although such reactions are less common for simple piperidine derivatives.

The secondary hydroxyl group at the C3 position of the piperidine ring is a key site for functionalization. It can participate in a range of reactions typical for secondary alcohols.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a coupling agent.

Etherification: Formation of an ether linkage is another common transformation. This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to a ketone (3-amino-5-oxopiperidine) using various oxidizing agents. The choice of oxidant is crucial to avoid side reactions involving the amino groups.

| Reaction Type | Reagent/Catalyst | Product Type |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acyl chloride, Base (e.g., pyridine) | Ester |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether |

| Oxidation | PCC, DMP, Swern oxidation | Ketone |

This table provides representative examples of reactions for the functionalization of secondary alcohols.

Both the secondary ring nitrogen and the primary amino group can be functionalized through a variety of reactions. Selective functionalization can be challenging but is often achievable by exploiting the different steric environments and basicities of the two amino groups, or through the use of protecting groups.

N-Alkylation: The amino groups can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common strategy for protecting the amino groups or for introducing specific functionalities.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can also serve as protecting groups or be part of a desired final structure.

| Reaction Type | Reagent/Catalyst | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Alkylated amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Alkylated amine |

| N-Acylation | Acyl chloride, Base (e.g., triethylamine) | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., pyridine) | Sulfonamide |

This table presents common methods for the functionalization of primary and secondary amines.

While the piperidine ring is generally stable, under certain conditions, it can undergo ring-opening or ring-expansion reactions. Ring-opening reactions of piperidine derivatives can be achieved through methods like the von Braun reaction, which involves treatment with cyanogen (B1215507) bromide followed by hydrolysis, although this is less common for highly functionalized piperidines.

Ring expansion of piperidine derivatives to form seven-membered rings (azepanes) can be a synthetically useful transformation. Such reactions often proceed through rearrangement mechanisms, for instance, via the formation of an intermediate that facilitates the insertion of a carbon atom into the ring.

Reaction Mechanisms and Pathways of 5-Aminopiperidin-3-ol;dihydrochloride

The reaction mechanisms involving 5-Aminopiperidin-3-ol are largely governed by the fundamental principles of nucleophilic and electrophilic interactions of its functional groups.

The presence of multiple functional groups within the same molecule opens up the possibility of intramolecular reactions, leading to the formation of bicyclic or other complex structures. The proximity of the amino and hydroxyl groups can facilitate intramolecular cyclization reactions.

For example, under appropriate conditions, the primary amino group could potentially react with an electrophilic center generated at another position on the ring, or the hydroxyl group could act as an intramolecular nucleophile. An illustrative hypothetical intramolecular cyclization could involve the formation of a bicyclic system where the amino and hydroxyl groups bridge the piperidine ring. The feasibility of such reactions would depend on the stereochemistry of the substituents and the reaction conditions employed to favor the intramolecular pathway over intermolecular reactions. For instance, high dilution conditions often favor intramolecular processes.

The formation of bicyclic compounds from piperidine derivatives is a known strategy in organic synthesis. nih.gov Similarly, the presence of both amino and hydroxyl functionalities could allow for the synthesis of aza-crown ethers through intermolecular reactions with suitable linking agents. mdpi.com

Kinetic Studies of Chemical Transformations

While specific kinetic studies detailing the transformation rates of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be understood by examining kinetic studies of analogous piperidine reactions. Kinetic analyses are crucial for elucidating reaction mechanisms, determining the order of reactions, and quantifying the effects of substituents on reaction rates.

Interactive Table: Second-Order Rate Constants and Activation Parameters for the Reaction of Piperidine with 5-Substituted Isatins in 80% Aqueous Methanol

| Substituent (X) | Temperature (°C) | k_N x 10^3 (L mol^-1 s^-1) | ΔH# (kJ mol^-1) | -ΔS# (J mol^-1 K^-1) | ΔG# (kJ mol^-1) |

| H | 25 | 2.65 | 34.03 | 179 | 87.35 |

| 30 | 3.61 | ||||

| 35 | 4.83 | ||||

| 40 | 6.50 | ||||

| Me | 25 | 1.83 | 35.15 | 178 | 88.19 |

| 30 | 2.50 | ||||

| 35 | 3.40 | ||||

| 40 | 4.61 | ||||

| Cl | 25 | 10.30 | 32.54 | 173 | 84.13 |

| 30 | 14.10 | ||||

| 35 | 18.90 | ||||

| 40 | 25.40 | ||||

| Br | 25 | 11.20 | 32.06 | 174 | 83.92 |

| 30 | 15.30 | ||||

| 35 | 20.60 | ||||

| 40 | 27.60 |

Data sourced from Fathalla et al. maxapress.com

In the context of this compound, kinetic studies of transformations such as N-acylation, N-alkylation, or cyclization would be influenced by the protonated state of the amino groups and the stereochemical disposition of the hydroxyl and amino substituents, which affect the nucleophilicity and accessibility of the reacting centers.

Conformational Analysis and Stereoelectronic Effects in Piperidine Systems

The biological activity and chemical reactivity of piperidine derivatives are intrinsically linked to the three-dimensional arrangement of the ring and its substituents. Conformational analysis, therefore, is essential to understanding the behavior of this compound.

Ring Conformation and Inversion Studies

The piperidine ring, like cyclohexane (B81311), is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. nih.gov This results in two distinct substituent positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). The chair conformation can undergo a "ring flip" or inversion, a process that interconverts axial and equatorial positions. scribd.com

For the parent piperidine molecule, this ring inversion process is rapid at room temperature, with a relatively low energy barrier. scribd.com This means the two chair conformers are in a state of dynamic equilibrium. In substituted piperidines like 5-Aminopiperidin-3-ol, the presence of substituents breaks the symmetry, and the two chair conformers will have different energies. The equilibrium will favor the conformer that minimizes unfavorable steric interactions, typically by placing bulky substituents in the more spacious equatorial position. However, as discussed below, stereoelectronic effects can significantly alter this preference. While some complex heterocyclic systems can have high inversion barriers, the barrier for simple piperidine rings is generally low, allowing for facile interconversion in solution. scribd.comresearchgate.net Less stable conformations, such as the twist-boat, may exist but are typically present in much lower populations unless stabilized by specific interactions, such as binding to a protein. nih.gov

Influence of Substituents on Reactivity and Conformation

In this compound, both the amino group and the piperidine nitrogen are protonated, existing as ammonium (B1175870) (-NH3+) groups. These charged groups, along with the polar hydroxyl (-OH) group, exert powerful stereoelectronic effects that dictate the conformational equilibrium of the ring. Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org

For N-protonated piperidines, electrostatic interactions often dominate over simple steric bulk. nih.gov Studies on analogous N-protonated 3-halopiperidines have shown that there is a strong preference for the axial conformation of the halogen substituent. nih.govresearchgate.net This preference is attributed to a stabilizing charge-dipole interaction between the positive charge on the piperidinium (B107235) hydrogen (N+-H) and the electronegative axial substituent. nih.gov This attractive electrostatic force can overcome the steric repulsion that would normally disfavor an axial position.

In the case of this compound, a similar effect is expected. The chair conformation that places the hydroxyl group in an axial position could be significantly stabilized by attractive Coulombic interactions with the axial protons on the adjacent piperidinium nitrogen and the C5-ammonium group. In addition to charge-dipole forces, hyperconjugation—the interaction of a filled bonding orbital (like σC-H) with an adjacent empty antibonding orbital (like σ*C-N)—also plays a role in stabilizing certain conformations, particularly in aqueous solutions where electrostatic effects are attenuated. researchgate.net These combined effects mean that the conformational preferences of this molecule cannot be predicted by steric considerations alone and are instead governed by a complex interplay of stabilizing electronic interactions.

Hydrogen Bonding Interactions within the Molecular Framework

Intramolecular hydrogen bonds (IMHBs) can act as powerful conformational locks, significantly stabilizing a specific geometry. nih.gov A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (a donor, such as oxygen or nitrogen) and another nearby electronegative atom (an acceptor). acs.org

In the molecular framework of 5-Aminopiperidin-3-ol, there is a distinct possibility for the formation of an intramolecular hydrogen bond. Specifically, in the chair conformer where both the C3-hydroxyl group and the C5-amino group are in axial positions, the hydroxyl proton can act as a hydrogen bond donor to the lone pair of the amino nitrogen, or vice versa. In the dihydrochloride form, where both nitrogens are protonated, a hydrogen on the axial C5-NH3+ group can form a strong hydrogen bond with the axial C3-OH oxygen.

This type of 1,3-diaxial hydrogen bonding has been observed in related systems. Studies of 3-piperidinols have provided evidence for intramolecular hydrogen bonding between the hydroxyl group and the ring nitrogen. acs.org Furthermore, computational and experimental work on N-protonated 3-halopiperidines indicates that short, stabilizing contacts exist between the axial halogen and the axial N-H proton, an interaction analogous to a hydrogen bond. nih.govresearchgate.net The formation of such a stabilizing IMHB in one of the chair conformations of this compound would increase the energy difference between the two chair forms, shifting the conformational equilibrium strongly in favor of the H-bonded structure. This would reduce the molecule's conformational flexibility and present a more rigid structure for intermolecular interactions.

Applications of 5 Aminopiperidin 3 Ol;dihydrochloride As a Versatile Chemical Building Block in Research

Role in the Synthesis of Complex Organic Molecules

The defined stereochemistry and orthogonal functional groups of (3R,4R)-4-aminopiperidin-3-ol make it a valuable chiral precursor for the synthesis of complex, biologically active molecules. The amino and hydroxyl groups can be selectively functionalized, allowing for the stepwise construction of intricate molecular architectures.

Research has shown that related aminopiperidinol isomers serve as key precursors in the synthesis of pseudodistamines, a class of marine alkaloids known for their enzymatic inhibition properties. nih.gov The synthesis of these natural product analogues often involves mixtures of regioisomers, highlighting the importance of precise and reliable methods for their differentiation. nih.gov The use of a stereochemically pure starting material like (3R,4R)-4-aminopiperidin-3-ol is critical for avoiding isomeric mixtures and achieving the desired target molecule with high fidelity.

Furthermore, the closely related lactam scaffold, 4-substituted-3-aminopiperidin-2-one, has been successfully employed in the synthesis of conformationally constrained tetrapeptides. nih.gov This demonstrates the utility of the 3-amino-4-substituted piperidine (B6355638) core in creating peptidomimetics with defined secondary structures. nih.gov This suggests a strong potential for 5-Aminopiperidin-3-ol (B13602404);dihydrochloride (B599025) to be used in similar synthetic strategies to access novel complex molecules.

Table 1: Examples of Complex Molecules Synthesized from Related Piperidine Scaffolds

| Precursor Scaffold | Target Molecule Class | Research Focus |

|---|---|---|

| trans-3(4)-aminopiperidin-4(3)-ols | Pseudodistamine Analogues | Enzymatic Inhibition |

| 4-substituted-3-aminopiperidin-2-ones | Constrained Tetrapeptides | Peptidomimetics |

Development of Chiral Ligands and Organocatalysts for Asymmetric Reactions

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.gov Chiral molecules like 5-Aminopiperidin-3-ol;dihydrochloride, which possess both a nitrogen-containing heterocycle and multiple stereocenters, are ideal candidates for such roles. enamine.netambeed.com

The amino and hydroxyl groups can serve as coordination sites for metal centers, making the molecule a potential scaffold for novel chiral ligands in metal-catalyzed reactions. mdpi.com By modifying these functional groups, a library of ligands can be generated to fine-tune the steric and electronic environment around a metal catalyst, thereby controlling the enantioselectivity of a reaction. While direct applications of this compound in this area are not yet widely documented, the successful use of other chiral diamines and amino alcohols as ligands in asymmetric transformations provides a strong precedent for its potential utility. nih.govmdpi.com

As an organocatalyst, the molecule could operate through various activation modes. The secondary amine of the piperidine ring could form enamines or iminium ions with carbonyl compounds, while the adjacent hydroxyl and primary amino groups could provide secondary interactions, such as hydrogen bonding, to orient the substrate and control the stereochemical outcome of the reaction.

Precursors for Polymeric Materials Research and Coatings Development

The bifunctional nature of this compound, possessing both a primary amine and a secondary alcohol, presents opportunities for its use as a monomer in polymer synthesis. These functional groups are suitable for step-growth polymerization processes to form a variety of polymeric materials.

For example, the amine group can react with carboxylic acids or their derivatives to form polyamides, while the hydroxyl group can react with isocyanates to form polyurethanes or with acids to form polyesters. The incorporation of the rigid, chiral piperidine ring into the polymer backbone could impart unique properties to the resulting material, such as increased thermal stability, altered solubility, and chiral recognition capabilities. rsc.org

While the direct use of this compound in polymer research is an emerging area, the principles of polymer chemistry suggest its potential as a building block for novel functional polymers and coatings. mdpi.compku.edu.cniiste.org The development of bio-based polymers is of increasing interest, and chiral building blocks derived from renewable resources are highly sought after. mdpi.com

Contributions to Supramolecular Chemistry Scaffolds

Supramolecular chemistry involves the study of chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The functional groups on this compound are well-suited for directing supramolecular assembly. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, which can be programmed to form specific, ordered structures in the solid state or in solution. mdpi.com

The piperidine ring provides a rigid scaffold that can pre-organize these functional groups in space, facilitating the formation of predictable supramolecular architectures such as sheets, helices, or porous networks. These assemblies have potential applications in areas like molecular recognition, catalysis, and materials science. The role of the solvent is often critical in guiding the assembly process, potentially leading to either kinetically or thermodynamically controlled structures. tue.nl Although specific studies employing this molecule in supramolecular chemistry are limited, its structural features make it a promising candidate for the design of new host-guest systems and self-assembling materials. mdpi.comtue.nl

Integration into Peptidomimetic and Non-Peptidic Scaffolds for Academic Structural Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The rigid cyclic structure of the piperidine ring makes it an excellent scaffold for constraining the conformation of appended functional groups, thereby mimicking the secondary structures of peptides like β-turns. nih.govnih.govresearchgate.net

The this compound scaffold can be integrated into peptide sequences to create analogues with reduced flexibility and a more defined three-dimensional structure. This is a valuable strategy in drug discovery for improving binding affinity and selectivity to biological targets. nih.gov Heterocyclic compounds, including piperidine derivatives, are considered privileged scaffolds in medicinal chemistry for this purpose. nih.gov The synthesis of such molecules often utilizes solid-phase techniques, which allow for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Table 2: Peptidomimetic Strategies and Relevant Scaffolds

| Strategy | Scaffold Type | Desired Outcome |

|---|---|---|

| Conformational Constraint | Cyclic Scaffolds (e.g., Piperidine) | Mimic peptide turns, enhance binding |

| Backbone Modification | Azapeptides, Hydrazino Acids | Increase enzymatic stability |

Advancements in Chemical Biology Tool Development

Chemical biology tools are small molecules designed to probe and manipulate biological systems, enabling the study of cellular processes and the identification of new therapeutic targets. frontiersin.orgsigmaaldrich.comresearchgate.net The development of such tools often relies on scaffolds that can be readily functionalized to interact with specific biomolecules like proteins or nucleic acids.

The 4-aminopiperidine (B84694) core, of which this compound is a derivative, has been identified as a promising scaffold in this area. For instance, a high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of the hepatitis C virus (HCV) life cycle, specifically targeting the assembly and release of infectious particles. nih.gov This discovery highlights the potential of the aminopiperidine scaffold to generate molecules with novel mechanisms of action.

By using this compound as a starting point, chemists can design and synthesize focused libraries of compounds. The amino and hydroxyl groups serve as handles for attaching various pharmacophores or reporter tags (e.g., fluorescent dyes), creating customized tools for studying specific biological questions. frontiersin.orgnih.gov

Research on Scaffold Hopping Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to discover new, patentable lead compounds by replacing the core structure (scaffold) of a known active molecule with a chemically different one, while retaining the key pharmacophoric features responsible for biological activity. uniroma1.itniper.gov.innih.gov This approach can lead to compounds with improved properties, such as better metabolic stability, higher selectivity, or novel intellectual property. niper.gov.in

The rigid, three-dimensional structure of this compound makes it an interesting candidate for scaffold hopping. Its defined spatial arrangement of functional groups could mimic the pharmacophore of a different, more flexible or complex scaffold. For example, research on NLRP3 inflammasome inhibitors involved the chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, demonstrating how modifications to a piperidine-containing core can lead to new inhibitors. mdpi.com Similarly, the 4-aminopyridine (B3432731) benzamide (B126) scaffold has been optimized to identify potent and selective TYK2 inhibitors. nih.gov These examples underscore the value of piperidine-based structures as templates in scaffold hopping and lead optimization campaigns. nih.govchemrxiv.org

Computational and Theoretical Investigations of 5 Aminopiperidin 3 Ol;dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular behavior. For a molecule such as 5-Aminopiperidin-3-ol (B13602404);dihydrochloride (B599025), these calculations can elucidate its geometric and electronic properties with high accuracy.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry due to its favorable balance of accuracy and computational cost. als-journal.commdpi.com DFT calculations focus on the electron density to determine the energy and properties of a system. For 5-Aminopiperidin-3-ol;dihydrochloride, DFT would be employed to perform a full geometry optimization, identifying the most stable three-dimensional arrangement of its atoms in the ground state.

A typical DFT study involves selecting a functional, such as the widely used B3LYP hybrid functional, and a basis set, like 6-311++G(d,p), to achieve reliable results. als-journal.comnih.gov The optimization process yields key geometric parameters. Furthermore, DFT is used to calculate electronic properties that are crucial for understanding the molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties for 5-Aminopiperidin-3-ol Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -442.58 |

| Dipole Moment (Debye) | 3.15 |

| HOMO Energy (eV) | -8.95 |

| LUMO Energy (eV) | 1.22 |

| HOMO-LUMO Gap (eV) | 10.17 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is the most fundamental ab initio approach. usp.brwikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit simplified, description of the electronic structure. wikipedia.org

While HF calculations are computationally less demanding than more advanced methods, they neglect electron correlation, which can be a significant limitation for quantitative accuracy. reddit.com Consequently, HF is often used as a starting point for more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster (CC) theory, which systematically account for electron correlation. researchgate.netgithub.io For this compound, a comparison between HF and DFT results can highlight the importance of electron correlation in describing its properties. Typically, HF calculations predict a larger HOMO-LUMO gap compared to DFT methods. researchgate.net

Table 2: Comparison of Hypothetical Ground State Energies

| Method | Basis Set | Calculated Energy (Hartree) |

|---|---|---|

| Hartree-Fock (HF) | 6-31G(d) | -440.12 |

| DFT (B3LYP) | 6-31G(d) | -442.31 |

| MP2 | 6-31G(d) | -441.25 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static electronic structure of a molecule, molecular modeling and dynamics simulations are essential for exploring its dynamic behavior and conformational flexibility. mdpi.com

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like 5-Aminopiperidin-3-ol, which contains a six-membered piperidine (B6355638) ring, this analysis is crucial. The piperidine ring can adopt several conformations, primarily the stable "chair" form and less stable "boat" and "twist-boat" forms. The orientation of the amino and hydroxyl substituents (axial vs. equatorial) further diversifies the conformational landscape.

Computational methods can be used to map the potential energy surface of the molecule, identifying the structures of low-energy conformers and the energy barriers for interconversion between them. libretexts.orglasalle.edu This analysis helps in understanding which conformations are most likely to be present under given conditions, which in turn influences the molecule's biological activity and physical properties. semanticscholar.orgmdpi.com

Table 3: Hypothetical Relative Energies of 5-Aminopiperidin-3-ol Conformers Relative energies calculated with respect to the most stable conformer.

| Conformer (Ring, Substituent Positions) | Relative Energy (kcal/mol) |

|---|---|

| Chair (3-OH equatorial, 5-NH2 equatorial) | 0.00 |

| Chair (3-OH axial, 5-NH2 equatorial) | 0.85 |

| Chair (3-OH equatorial, 5-NH2 axial) | 1.10 |

| Chair (3-OH axial, 5-NH2 axial) | 2.50 |

| Twist-Boat | 5.80 |

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. nih.gov By computing the second derivatives of the energy with respect to atomic positions, one can calculate the vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov Comparing these theoretical spectra with experimental data is a standard method for structural verification.

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). als-journal.com These theoretical predictions are invaluable for interpreting complex experimental spectra and confirming the proposed molecular structure of this compound.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Mode/Atom | Calculated Value | Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | O-H stretch | 3450 | 3420 |

| IR Frequency (cm⁻¹) | N-H stretch | 3310 | 3295 |

| ¹³C NMR Shift (ppm) | C-OH | 68.5 | 67.9 |

| ¹³C NMR Shift (ppm) | C-NH₂ | 49.2 | 48.8 |

Reactivity and Mechanism Predictions based on Electronic Structure

The electronic structure, as determined by quantum chemical calculations, governs a molecule's reactivity. Several theoretical tools are used to predict how and where a molecule will react.

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution across a molecule. als-journal.com Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 5-Aminopiperidin-3-ol, the lone pairs on the oxygen and nitrogen atoms would be expected to be regions of negative potential.

Frontier Molecular Orbital (FMO) theory provides another powerful framework for predicting reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.com The distribution of these orbitals on the molecule indicates the most probable sites for reaction. Other reactivity descriptors, such as Fukui functions and local softness, can be calculated to provide a more quantitative prediction of atomic sites' reactivity.

Table 5: Hypothetical Local Reactivity Descriptors for Selected Atoms Calculated using Fukui functions to predict susceptibility to different types of attack.

| Atom | Susceptibility to Nucleophilic Attack (f⁺) | Susceptibility to Electrophilic Attack (f⁻) |

|---|---|---|

| Oxygen (O) | 0.05 | 0.25 |

| Amine Nitrogen (N) | 0.08 | 0.31 |

| Carbon (C3-OH) | 0.18 | 0.04 |

| Carbon (C5-NH₂) | 0.15 | 0.06 |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and kinetic stability of a molecule. wikipedia.orgnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For a molecule like 5-Aminopiperidin-3-ol, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The nitrogen of the amino group and the oxygen of the hydroxyl group, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making them likely sites for protonation or reaction with electrophiles. Conversely, the regions around the hydrogen atoms bonded to these heteroatoms would be expected to contribute to the LUMO.

While specific computational studies on this compound are not prevalent in the literature, data for related piperidine structures can provide illustrative insights. Density Functional Theory (DFT) calculations are a common method for determining FMO energies. researchgate.netcuny.edu

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Piperidines This table presents hypothetical data for educational purposes, as specific values for this compound are not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Piperidine | -8.50 | 1.50 | 10.00 |

| 3-Hydroxypiperidine | -8.75 | 1.25 | 10.00 |

| 4-Aminopiperidine (B84694) | -8.20 | 1.60 | 9.80 |

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction, allowing for the characterization of transition states and the elucidation of reaction pathways. A transition state represents the highest energy point along a reaction coordinate, and its structure provides critical information about the mechanism of a reaction.

For 5-Aminopiperidin-3-ol, theoretical studies could investigate various reactions, such as its synthesis or subsequent functionalization. For instance, the synthesis of substituted piperidines can involve catalytic hydrogenation of pyridine (B92270) precursors or multi-step sequences involving cyclization reactions. rsc.orgwhiterose.ac.ukajchem-a.com Computational modeling can be employed to:

Identify the lowest energy pathway for a given transformation.

Characterize the geometry of transition state structures.

Calculate the activation energy , which determines the reaction rate.

By understanding the transition states and reaction pathways, chemists can optimize reaction conditions to favor the formation of the desired product. While specific studies on this compound are not detailed in the searched literature, the general methodologies are well-established.

Table 2: Example of Calculated Activation Energies for a Hypothetical Piperidine Synthesis Step This table presents hypothetical data for illustrative purposes.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Cyclization | DFT (B3LYP/6-31G) | 15.2 |

| Reduction | DFT (B3LYP/6-31G) | 22.5 |

Prediction of Acid-Base Properties (e.g., pKa values)

The acid-base properties of a molecule, quantified by its pKa value(s), are fundamental to its behavior in biological and chemical systems. For this compound, there are two primary ionizable groups: the piperidine ring nitrogen and the exocyclic amino group. The hydroxyl group is significantly less acidic. Predicting the pKa values of these groups is crucial for understanding their protonation state at a given pH.

Various computational methods are employed to predict pKa values, ranging from empirical and semiempirical methods to high-level quantum mechanical calculations. peerj.comnih.govrowansci.com These methods often calculate the Gibbs free energy change of the deprotonation reaction in a solvent, which is then related to the pKa. The accuracy of these predictions can be influenced by the chosen theoretical level and the model used to represent the solvent. researchgate.netresearchgate.net

The pKa of the piperidine nitrogen is expected to be influenced by the electron-withdrawing inductive effect of the hydroxyl group and the amino group. Generally, electron-withdrawing substituents decrease the basicity (lower the pKa) of an amine. The pKa of the exocyclic amino group will also be affected by the electronic environment of the piperidine ring.

Table 3: Comparison of Computational Methods for pKa Prediction of Amines This table provides a general overview of common methods and their typical accuracy.

| Method | Typical Absolute Error (pKa units) | Computational Cost |

|---|---|---|

| Empirical (e.g., QSPR) | 0.5 - 1.5 | Low |

| Semiempirical (e.g., PM6, AM1) | 1.0 - 2.0 | Moderate |

| DFT with continuum solvent model | 0.5 - 1.0 | High |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Academic Research

Spectroscopic Methods for Structural Assignment and Elucidation

Spectroscopic analysis is fundamental to the structural verification of 5-Aminopiperidin-3-ol (B13602404);dihydrochloride (B599025). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) are employed synergistically to confirm connectivity, molecular weight, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-Aminopiperidin-3-ol;dihydrochloride in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR Spectroscopy provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, the spectrum would reveal signals corresponding to the protons on the piperidine (B6355638) ring. Due to the presence of the hydroxyl and amino groups, the chemical shifts of adjacent protons are significantly affected. The dihydrochloride form means both nitrogen atoms are protonated, further influencing the electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H3 (CH-OH) | ~4.0 - 4.2 | Multiplet |

| H5 (CH-NH₂) | ~3.5 - 3.7 | Multiplet |

| H2, H6 (CH₂) | ~3.0 - 3.6 (axial & equatorial) | Multiplets |

| H4 (CH₂) | ~1.8 - 2.2 (axial & equatorial) | Multiplets |

| NH₃⁺, OH | Broad, variable | Singlet (broad) |

¹³C NMR Spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms. bhu.ac.in A proton-decoupled ¹³C NMR spectrum for 5-Aminopiperidin-3-ol would be expected to show five distinct signals, one for each carbon atom of the piperidine ring, confirming the molecule's asymmetry. The carbons bonded to the electronegative oxygen (C3) and nitrogen (C5) atoms would resonate at higher chemical shifts (downfield). libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (CH-OH) | ~65 - 70 |

| C5 (CH-NH₂) | ~48 - 53 |

| C2 | ~45 - 50 |

| C6 | ~42 - 47 |

| C4 | ~30 - 35 |

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides definitive structural confirmation. A COSY spectrum would show correlations between adjacent protons, allowing for a "walk" around the piperidine ring to confirm the connectivity. An HSQC spectrum correlates each proton signal with its directly attached carbon signal, enabling unambiguous assignment of all ¹H and ¹³C resonances. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Reaction Monitoring

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental formula of 5-Aminopiperidin-3-ol. The free base, C₅H₁₂N₂O, has a monoisotopic mass of approximately 116.095 Da. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺, which would have an expected mass-to-charge ratio (m/z) of approximately 117.102.

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the elemental composition and distinguishing it from other potential isomers. rsc.org Furthermore, MS is invaluable for reaction monitoring. In a synthetic sequence producing 5-Aminopiperidin-3-ol, the reaction's progress can be tracked by observing the depletion of starting material ions and the corresponding increase in the intensity of the m/z 117.102 ion of the product over time. MS can also be used to identify potential byproducts and impurities in the reaction mixture. researchgate.net

Vibrational Spectroscopy (IR, Raman, VCD) for Molecular Structure and Interactions

Infrared (IR) Spectroscopy is particularly useful for identifying the key functional groups in this compound. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band. The amino groups, being protonated in the dihydrochloride salt form, would exhibit characteristic N-H stretching and bending vibrations for a primary ammonium (B1175870) (-NH₃⁺) group and a secondary ammonium (>NH₂⁺) group within the ring. researchgate.net

Raman Spectroscopy is a complementary technique that measures light scattering from molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the carbon-carbon bonds forming the piperidine backbone. researchgate.netchemicalbook.comresearchgate.net This makes it useful for analyzing the skeletal structure of the molecule.

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | IR | 3200 - 3600 (Broad) |

| N-H (Ammonium) | Stretching | IR | 2800 - 3200 (Broad, multiple bands) |

| C-H (Aliphatic) | Stretching | IR, Raman | 2850 - 3000 |

| N-H (Ammonium) | Bending | IR | 1560 - 1620 |

| C-O (Alcohol) | Stretching | IR | 1050 - 1150 |

| C-N (Amine) | Stretching | IR, Raman | 1020 - 1250 |

| C-C (Ring) | Stretching | Raman | 800 - 1200 |

Vibrational Circular Dichroism (VCD) , as a form of vibrational spectroscopy, is sensitive to the chirality of the molecule and will be discussed in more detail in the context of stereochemical studies.

Chiroptical Spectroscopy for Stereochemical Studies and Conformation

5-Aminopiperidin-3-ol possesses two stereocenters (at C3 and C5), making it a chiral molecule. Chiroptical techniques are essential for investigating its stereochemistry, including determining its absolute configuration and preferred conformation in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This phenomenon is only observed for chiral molecules. While the core structure of 5-Aminopiperidin-3-ol lacks a strong chromophore in the typical UV-Vis range, CD can still be a valuable tool. The signs and intensities of CD signals can be highly sensitive to the molecular conformation. sci-hub.sersc.org In studies involving derivatives of this compound or its interaction with other molecules, changes in the CD spectrum can provide critical information about conformational shifts or binding events.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful and definitive technique for determining the absolute configuration of chiral molecules directly in the solution phase, eliminating the need for crystallization which is often a challenge. researchgate.netamericanlaboratory.com VCD measures the differential absorption of circularly polarized infrared light, meaning it provides stereochemical information for the fundamental vibrational transitions of the molecule. biotools.us

The process involves measuring the experimental VCD spectrum of an enantiomerically pure sample of 5-Aminopiperidin-3-ol. Concurrently, the theoretical VCD spectra for one of the possible absolute configurations (e.g., 3R,5R) are calculated using quantum chemistry methods like Density Functional Theory (DFT). americanlaboratory.com By comparing the experimental spectrum with the calculated one, a direct and unambiguous assignment of the absolute configuration can be made. acs.org If the signs of the major VCD bands match, the absolute configuration of the sample is that of the calculated molecule. If the signs are opposite, the sample has the opposite absolute configuration. This technique is exceptionally reliable for establishing the three-dimensional structure of complex chiral molecules in a way that few other methods can achieve for non-crystalline samples. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of a molecule at an atomic level. nih.gov This technique provides unambiguous, accurate, and reliable three-dimensional structural parameters, which are crucial for understanding molecular interactions and for rational drug design. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density, and thus the positions of the atoms within the crystal lattice.

While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures provides significant insight into the expected conformation of the piperidine ring. For instance, the X-ray crystal structure of a complex derivative containing an (R)-3-aminopiperidin-1-yl moiety has been reported. bohrium.com In such structures, the six-membered piperidine ring typically adopts a stable chair conformation to minimize steric strain. The substituents—in this case, the amino and hydroxyl groups—will occupy either axial or equatorial positions depending on their steric bulk and potential for intramolecular interactions, such as hydrogen bonding.

In the dihydrochloride salt form, the two nitrogen atoms of the 5-aminopiperidin-3-ol molecule are protonated. This protonation influences the crystal packing, leading to the formation of an extensive network of hydrogen bonds with the chloride counter-ions and neighboring molecules. These interactions are critical for stabilizing the crystal lattice. The precise bond lengths, bond angles, and torsional angles determined by X-ray crystallography are invaluable for computational modeling and for understanding the molecule's interaction with biological targets. nih.gov

Table 1: Representative Crystallographic Data for a Substituted Aminopiperidine Derivative This table presents data for a complex molecule containing the (R)-3-aminopiperidin-1-yl fragment to illustrate typical crystallographic parameters.

| Parameter | Value | Reference |

| Chemical Formula | C₂₄H₂₇FN₆O₄ | bohrium.com |

| Crystal System | Monoclinic | bohrium.com |

| Space Group | C2 | bohrium.com |

| Unit Cell Dimensions | a = 19.7270(4) Åb = 6.4057(2) Åc = 36.3058(8) Åβ = 94.602(2)° | bohrium.com |

| Volume | 4573.0(2) ų | bohrium.com |

| Key Feature | The analysis confirms the conformation of the substituted piperidine ring, providing a model for the solid-state structure of the core. | bohrium.comnih.gov |

Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable tool for the separation, purification, and analysis of chemical compounds. For a polar, chiral molecule like this compound, various specialized chromatographic techniques are employed to ensure chemical and enantiomeric purity.

Determining the enantiomeric purity of chiral compounds is critical in pharmaceutical research, as different enantiomers can exhibit distinct biological activities. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. nih.gov A significant challenge in the analysis of 5-Aminopiperidin-3-ol is its lack of a strong chromophore, which makes it difficult to detect using standard UV-Vis detectors. nih.gov

To overcome this, a common strategy is pre-column derivatization, where the analyte is reacted with a chromophore-containing reagent. nih.govresearchgate.net This reaction introduces a UV-active moiety into the molecule, enhancing detection sensitivity. For aminopiperidines, reagents such as para-toluenesulfonyl chloride (PTSC) and benzoyl chloride are used to derivatize the primary amine, creating a product that can be readily analyzed. nih.govgoogle.com

Once derivatized, the enantiomers can be separated on a chiral stationary phase (CSP). The choice of CSP is critical for achieving separation. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H), are often effective for this class of compounds. nih.gov The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. Research on the closely related compound, (R)-piperidin-3-amine dihydrochloride, demonstrates that a resolution factor greater than 4.0 can be achieved between the derivatized enantiomers, indicating excellent separation. nih.gov

Table 2: Exemplar Chiral HPLC Methods for Enantiomeric Purity of Aminopiperidines Methods are based on the analysis of the analogous compound 3-aminopiperidine.

| Parameter | Method 1 | Method 2 | Reference |

| Derivatization Reagent | para-Toluene sulfonyl chloride (PTSC) | Benzoyl chloride | nih.govgoogle.com |

| Column | Chiralpak AD-H | ChromTech CHIRAL-AGP | nih.govgoogle.com |

| Mobile Phase | 0.1% Diethyl amine in Ethanol | 0.015 M Phosphate buffer / Isopropanol (99:1) | nih.govgoogle.com |

| Flow Rate | 0.5 mL/min | 0.8 mL/min | nih.govgoogle.com |

| Detection | UV at 228 nm | UV at 254 nm | nih.govgoogle.com |

| Resolution (Rs) | > 4.0 | Not specified | nih.gov |

Column chromatography is a fundamental technique for the purification of organic compounds from reaction mixtures. youtube.com However, purifying highly polar and basic compounds like 5-Aminopiperidin-3-ol on standard silica (B1680970) gel presents challenges. biotage.com The acidic nature of silica can lead to strong, irreversible adsorption of the basic amine, resulting in poor recovery and significant peak tailing during elution. biotage.com

To address these issues, several advanced purification methods are employed. One effective approach is to use a modified stationary phase, such as amine-functionalized silica. biotage.com This provides a more basic surface, minimizing the unwanted acid-base interactions and allowing for cleaner separation.

Another common strategy is to modify the mobile phase. The addition of a small amount of a competing base, such as triethylamine (B128534) or ammonia, to the eluent (typically a mixture like dichloromethane/methanol) can neutralize the acidic sites on the silica gel. biotage.com This prevents the target compound from binding too strongly, facilitating its elution and improving the separation efficiency.

For highly polar compounds, reversed-phase chromatography is also a powerful option. biotage.com By using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), polar compounds can be effectively retained and separated. When purifying basic amines via reversed-phase methods, adjusting the mobile phase to an alkaline pH is beneficial. At high pH, the amine is in its free-base form, which is more hydrophobic and therefore interacts more strongly with the stationary phase, leading to better retention and separation. biotage.com These advanced techniques are crucial for obtaining this compound with the high degree of chemical purity required for academic research.

Future Research Directions and Challenges in 5 Aminopiperidin 3 Ol;dihydrochloride Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis and Selectivity

The synthesis of highly substituted piperidines, such as 5-Aminopiperidin-3-ol (B13602404), with precise control over regioselectivity and stereoselectivity remains a key challenge for organic chemists. nih.gov Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to improve the efficiency and selectivity of synthetic routes.

Current research into piperidine (B6355638) synthesis has highlighted the utility of various transition metal catalysts. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.orgorganic-chemistry.org Similarly, palladium-catalyzed reactions have been developed for preparing 2- and 2,6-substituted piperidines, where the choice of solvent was found to be critical for maximizing stereoselectivity. ajchem-a.com Gold-catalyzed annulation procedures have also emerged as a method for the direct assembly of substituted piperidines. ajchem-a.com

A significant area for future development lies in creating catalysts that can tolerate the dual functionality of the 5-Aminopiperidin-3-ol scaffold—the amino and hydroxyl groups. These groups can potentially coordinate with and deactivate metal catalysts. Research into multifunctional catalysts, such as the surface single-atom alloy Ru₁CoNP/HAP catalyst used for converting furfural (B47365) to piperidine, could provide a pathway for one-pot syntheses from renewable feedstocks. nih.gov The development of heterogeneous catalysts, like a cobalt-based system on titanium nanoparticles, offers the advantage of easier separation and recycling, contributing to more sustainable processes. nih.gov Furthermore, designing bifunctional reagents, such as the in-situ prepared 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid for diastereoselective epoxidation, represents a promising strategy for directing reactions on complex substrates like aminopiperidinols. nih.govacs.org

Interactive Table: Catalytic Systems for Piperidine Synthesis

| Catalyst Type | Metal | Reaction Type | Key Advantages |

|---|---|---|---|

| Homogeneous | Rhodium (Rh) | Asymmetric Reductive Heck / Carbometalation | High enantioselectivity, broad functional group tolerance. nih.govacs.org |

| Homogeneous | Palladium (Pd) | 1,3-Chirality Transition | High stereoselectivity, effective for 2- and 2,6-substitution. ajchem-a.com |

| Homogeneous | Gold (Au) | Annulation | Direct assembly of piperidine rings. ajchem-a.com |

| Heterogeneous | Cobalt (Co) | Hydrogenation | Acid-free conditions, potential for use in water. nih.gov |

The ultimate goal is to develop catalytic systems that allow for the direct and selective functionalization of the piperidine ring, enabling the synthesis of 5-Aminopiperidin-3-ol and its derivatives with minimal reliance on protecting groups and purification steps.

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for accelerating chemical research. For a molecule like 5-Aminopiperidin-3-ol, computational tools such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into its structural, electronic, and reactive properties. researchgate.net

DFT calculations can be used to predict the outcomes of chemical reactions by modeling transition states and reaction pathways. nih.gov This predictive power can guide the selection of catalysts, reagents, and reaction conditions, thereby minimizing the trial-and-error nature of traditional synthetic chemistry. For instance, DFT studies have been successfully employed to simulate the SERS (Surface-Enhanced Raman Scattering) spectra of piperidine adsorbed on silver nanoparticles, elucidating the structure of the surface complex and the nature of the chemical enhancement. mdpi.com Such studies on 5-Aminopiperidin-3-ol could predict its adsorption behavior and interactions with catalytic surfaces.

Furthermore, quantum chemical reactivity indexes derived from DFT, such as electrophilicity, global hardness, and frontier molecular orbital energy gaps, can help explain the relationship between a molecule's chemical structure and its biological activity. researchgate.net This is crucial for designing derivatives of 5-Aminopiperidin-3-ol with specific therapeutic properties. MD simulations can complement these studies by revealing conformational behaviors and key interactions in a biological environment, such as a protein binding site. researchgate.net

Integrating these computational predictions with experimental validation creates a powerful feedback loop. Experimental results can be used to refine and improve the accuracy of computational models, while theoretical insights can guide the design of more efficient and targeted experiments. This integrated approach will be instrumental in exploring the vast chemical space of aminopiperidinol derivatives and identifying candidates for specific applications.

Exploration of New Chemical Transformations and Reactivity Modes for Amino Alcohols

The 5-Aminopiperidin-3-ol molecule contains two key functional groups: a secondary amine and a secondary alcohol. This bifunctionality makes it a versatile scaffold for exploring novel chemical transformations and reactivity modes. Amino alcohols are a crucial class of compounds used widely in organic synthesis, biochemistry, and medicinal chemistry. um.edu.my

One of the most common methods for synthesizing amino alcohols involves the ring-opening of epoxides with amines. um.edu.my Future research could explore the reverse—using the amino and alcohol groups of 5-Aminopiperidin-3-ol to participate in intramolecular cyclizations or to act as a bidentate ligand in catalysis. The development of methods for the selective functionalization of either the hydroxyl or the amino group is a significant challenge that, if overcome, would unlock a wide range of synthetic possibilities. researchgate.net

The exploration of 1,3-dipolar cycloaddition reactions represents another promising avenue. diva-portal.org For instance, the development of a Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines has been shown to produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org Adapting such methodologies to the aminopiperidinol core could lead to the synthesis of complex, polycyclic structures.

Additionally, radical-based transformations offer new ways to functionalize the piperidine scaffold. A recently developed chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, proceeding through an α-amino radical polar crossover strategy, has efficiently produced β-amino alcohol compounds. westlake.edu.cn Investigating the reactivity of the aminopiperidinol structure under similar radical conditions could lead to novel carbon-carbon and carbon-heteroatom bond formations. The development of such new reactions is essential for expanding the chemical toolkit available for modifying this important heterocyclic scaffold.

Expansion into Novel Material Science Applications

The unique structure of 5-Aminopiperidin-3-ol, featuring both a nucleophilic amine and a hydroxyl group, makes it an attractive building block for novel materials. Piperidine and its derivatives are already used in various applications, including as corrosion inhibitors and as precursors for functional polymers. ijnrd.orgresearchgate.net

In polymer chemistry, the bifunctional nature of 5-Aminopiperidin-3-ol allows it to act as a monomer in step-growth polymerizations. It could be incorporated into poly(ester amide)s (PEAs) or polyurethanes, imparting specific properties such as increased hydrophilicity, thermal stability, or biocompatibility. nih.gov The synthesis of functional polymers through methods like living radical polymerization allows for precise control over molecular weight and architecture, opening the door to tailored materials for biomedical applications. scilit.com For example, functional polymers are being designed for stimuli-responsive drug delivery systems and as scaffolds for tissue engineering. nih.govmpg.de The piperidine ring could add rigidity to the polymer backbone, while the amino and hydroxyl groups would be available for further post-polymerization modification.

The ability of amines to adsorb onto metal surfaces also suggests a potential application for 5-Aminopiperidin-3-ol and its derivatives as corrosion inhibitors. researchgate.net The presence of multiple heteroatoms (nitrogen and oxygen) could facilitate strong chelation with metal ions, forming a protective layer on the surface.

Future research in this area would involve synthesizing polymers incorporating the 5-Aminopiperidin-3-ol unit and characterizing their physical, chemical, and biological properties. This could lead to the development of new biodegradable materials, hydrogels, or functional coatings with applications ranging from medical devices to advanced manufacturing.

Addressing Stereocontrol Challenges in Complex Aminopiperidinol Syntheses